4-((2,4-Diamino-5-methylphenyl)amino)phenol
Description
Properties
CAS No. |
93918-03-7 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(2,4-diamino-5-methylanilino)phenol |
InChI |
InChI=1S/C13H15N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7,16-17H,14-15H2,1H3 |
InChI Key |
VDGHWKVBYSUBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Substitution Reaction Method
- Step 1: Preparation of 2,4-diamino-5-methylaniline or its salt.
- Step 2: Reaction of 4-aminophenol with 2,4-diamino-5-methylaniline under reflux in ethanol or DMSO.
- Step 3: The reaction proceeds via nucleophilic substitution where the amino group of the diamino-methylphenyl compound attacks the phenol ring.
- Step 4: The reaction mixture is monitored by TLC until completion.
- Step 5: Purification is achieved by recrystallization or chromatographic methods.
Reaction Conditions and Parameters
| Parameter | Typical Conditions |
|---|---|
| Temperature | Reflux temperature (approx. 80–120 °C) |
| Solvent | Ethanol, Dimethyl sulfoxide (DMSO), or acetone |
| Catalyst/Additives | Sodium iodide or potassium iodide (optional) |
| Reaction Time | Several hours (monitored by TLC) |
| Purification | Recrystallization, HPLC, or column chromatography |
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility is effective for purification and analysis.
- Spectroscopy: UV-Vis and IR spectroscopy are used to confirm functional groups; NMR (1H and 13C) and elemental analysis provide structural confirmation.
- Mass Spectrometry: Used for molecular weight confirmation and purity assessment.
Research Findings and Notes
- The substitution reaction method is the most straightforward and widely used for synthesizing this compound.
- Reaction efficiency can be enhanced by using iodide catalysts when halogenated intermediates are involved.
- The compound is sensitive to oxidation; thus, isolation as acid salts (e.g., hydrochloride or sulfate) is preferred to improve stability.
- The compound serves as an intermediate in dye synthesis and exhibits potential biological activities, including antimicrobial and enzyme inhibition properties, which are influenced by its amino and phenolic groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acid-Base Reactions
The compound contains three ionizable groups: one phenolic hydroxyl (−OH) and two amino (−NH₂) groups.
Key Findings :
-
The phenolic −OH group acts as a weak acid, reacting with bases like NaOH to form water-soluble salts.
-
The amino groups act as bases, accepting protons in acidic media (e.g., HCl), stabilizing the compound in ionic forms .
Diazotization and Azo Coupling
The primary aromatic amino group undergoes diazotization, forming diazonium salts that participate in coupling reactions.
| Reaction Step | Conditions | Product/Application | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate . | |
| Coupling | β-naphthol/phenol, pH 9–10 | Azo dyes (e.g., textile colorants) . |
Mechanistic Insight :
-
Diazotization occurs at the primary −NH₂ group (position 4 of the methyl-substituted ring), forming a reactive diazonium ion.
-
Coupling with electron-rich aromatics (e.g., phenols) produces intensely colored azo compounds .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo substitutions at specific positions dictated by directing groups.
Structural Influence :
-
The −OH group directs electrophiles to the para position, while −NH₂ groups activate the ring for ortho/para substitution .
Oxidation Reactions
The phenolic −OH and aromatic amines are susceptible to oxidation.
| Oxidizing Agent | Conditions | Products Identified | Reference |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Quinone derivatives | |
| H₂O₂ | Neutral, RT | Oxidative dimerization products |
Spectroscopic Evidence :
-
IR spectra of oxidized products show loss of −OH stretches (3387 cm⁻¹) and emergence of C=O peaks (1650–1700 cm⁻¹) .
Condensation Reactions
The primary −NH₂ groups form Schiff bases with carbonyl compounds.
| Carbonyl Source | Conditions | Product Structure | Application | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, RT, 12h | N-Benzylidene derivative | Antimicrobial agents | |
| Acetone | Reflux, 6h | Azomethine-linked compound | Dye intermediates |
Characterization :
-
Schiff base formation confirmed by IR (C=N stretch at ~1656 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .
Complexation with Metal Ions
The compound acts as a polydentate ligand, coordinating via −NH₂ and −OH groups.
| Metal Ion | Coordination Mode | Complex Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) | Tetradentate | 12.4 ± 0.3 | |
| Fe(III) | Tridentate | 10.8 ± 0.2 |
Applications :
Biological Activity and Derivatives
Derivatives show promise in pharmaceutical applications:
| Derivative Type | Biological Activity | IC₅₀/EC₅₀ Values | Reference |
|---|---|---|---|
| Azo-coupled derivatives | α-Amylase inhibition | 93.2% at 100 µg/mL | |
| Schiff bases | Antimicrobial (S. aureus) | MIC: 12.5 µg/mL |
Mechanism :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that derivatives of 4-((2,4-Diamino-5-methylphenyl)amino)phenol exhibit significant antimicrobial activity. For instance, a study evaluated the efficacy of synthesized Schiff bases derived from this compound against various bacterial strains. The results indicated promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents .
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Its structural analogs have shown activity against specific cancer cell lines, indicating that further modifications could enhance their therapeutic efficacy. The mechanism of action often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Analytical Chemistry
Chromatographic Applications
this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A reverse-phase HPLC method has been developed using this compound as a standard for pharmacokinetic studies. The method demonstrates high sensitivity and specificity, making it suitable for isolating impurities during preparative separations .
Mass Spectrometry Compatibility
The compound can be effectively analyzed using mass spectrometry (MS) when incorporated into liquid chromatography methods. By substituting phosphoric acid with formic acid in the mobile phase, researchers have optimized conditions for MS compatibility, allowing for detailed structural elucidation and quantification of related compounds .
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Substituent Differences
Key Observations:
Amino vs. Nitro Groups: The nitro group in 4-[(E)-(4-nitrobenzylidene)amino]phenol enhances redox activity and intermolecular interactions (e.g., C–H···O hydrogen bonds) compared to the amino groups in the target compound, which prioritize solubility and H-bond donor capacity .
Methoxy Substitution: Methoxy-containing analogs (e.g., 2-Methoxy-5-((phenylamino)methyl)phenol) exhibit increased steric hindrance and altered electronic profiles, affecting supramolecular packing .
Triazole-Thiol Derivatives : Schiff bases with heterocyclic triazole-thiol groups (e.g., compounds) demonstrate enhanced antimicrobial activity due to sulfur and nitrogen heteroatoms, unlike the target compound’s analytical focus .
Physicochemical and Analytical Comparisons
Table 2: Analytical and Stability Data
Key Findings:
- The target compound’s logP (1.28) suggests moderate hydrophobicity, ideal for reverse-phase HPLC separations, whereas nitro-substituted analogs may require alternative methods due to redox sensitivity .
- Crystalline analogs (e.g., ) leverage hydrogen bonding for structural stability, contrasting with the target compound’s role as a mobile-phase analyte .
Biological Activity
4-((2,4-Diamino-5-methylphenyl)amino)phenol, also known as a derivative of 4-aminophenol, has garnered attention in recent years for its significant biological activities. This compound is primarily studied for its antimicrobial, antidiabetic, and potential anticancer properties. Below is a detailed examination of its biological activity based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves various methods that typically include the reaction of substituted anilines with phenolic compounds. Characterization techniques such as FT-IR, NMR spectroscopy, and elemental analysis are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of 4-aminophenol exhibit broad-spectrum antimicrobial properties. A study demonstrated that synthesized compounds showed significant inhibition against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis
- Gram-negative bacteria : Bacillus subtilis, Bordetella bronchiseptica
- Fungi : Saccharomyces cerevisiae
The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) assays, revealing effective concentrations ranging from 50 µg/mL to 200 µg/mL for different strains .
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential by assessing its ability to inhibit key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : The synthesized compounds demonstrated up to 93.2% inhibition at optimal concentrations.
- α-Glucosidase Inhibition : Inhibition rates reached 73.7%, indicating potential for controlling postprandial blood glucose levels .
These findings suggest that this compound could be developed as a therapeutic agent for diabetes management.
DNA Interaction Studies
Studies have also focused on the interaction of this compound with DNA. Spectroscopic analyses revealed that certain derivatives exhibited hyperchromic effects, indicative of strong binding interactions with DNA. Such interactions are critical in exploring the compound's potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study highlighted the antimicrobial effects of various synthesized derivatives of 4-aminophenol against clinically relevant pathogens. The results were promising, suggesting that structural modifications could enhance efficacy .
- Antidiabetic Mechanism : Another investigation utilized molecular docking methods to elucidate the binding affinities of these compounds to α-amylase and α-glucosidase enzymes, providing insights into their mechanisms of action .
- Potential Anticancer Properties : The interaction studies with DNA suggest that these compounds may act as anticancer agents by disrupting DNA replication in cancer cells, warranting further exploration in preclinical models .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4-((2,4-Diamino-5-methylphenyl)amino)phenol, and how do reaction conditions influence yield and purity?
- Methodology : Condensation reactions between aromatic amines and phenolic derivatives are common. For example, Schiff base formation via refluxing amines with aldehydes/ketones in ethanol (80–85°C) under acidic or neutral conditions is a validated approach . Optimizing stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature can mitigate side reactions like over-oxidation or polymerization. Characterization via IR (C=N stretch ~1600 cm⁻¹) and NMR (aromatic proton integration) is critical for confirming product identity .
Q. How can structural disorder in crystallographic studies of this compound be resolved?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular packing and disorder. For example, in related Schiff bases, disordered molecules are refined using split occupancy models (e.g., 0.669:0.331 ratio for major/minor components) . Hydrogen bonding (O–H···O, C–H···π) and π-π stacking interactions stabilize crystal lattices, but thermal motion or solvent inclusion may require advanced refinement software (e.g., SHELXL) to model anisotropic displacement parameters .
Q. What spectroscopic techniques are most effective for characterizing its derivatized analogs?
- Methodology : IR spectroscopy identifies functional groups (e.g., phenolic O–H at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., para vs. ortho coupling). ESI-MS provides molecular weight validation, especially for conjugates like amino acid derivatives . For electrochemical properties (e.g., redox potential), cyclic voltammetry in aprotic solvents (DMF, DMSO) can reveal electron-donating/withdrawing effects of substituents .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence its biological activity?
- Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the 2,4-diamino and phenol positions. For example, electron-withdrawing groups (e.g., nitro, chloro) may enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., benzyl) could reduce membrane permeability . In vitro assays (e.g., MIC for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) can map binding interactions with target proteins .
Q. What mechanistic insights explain contradictory data in its redox behavior across studies?
- Methodology : Redox properties depend on solvent polarity and pH. For instance, in aqueous buffers, phenolic O–H dissociation (pKa ~10) generates phenoxide ions, altering redox potentials. Contradictions may arise from differing experimental setups (e.g., Ag/AgCl vs. SCE reference electrodes) or oxygen interference. Controlled experiments under inert atmospheres (N₂/Ar) and standardized pH buffers are recommended .
Q. How can computational modeling predict its supramolecular assembly in solid-state structures?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict intermolecular interactions (e.g., hydrogen bonding energies). Hirshfeld surface analysis quantifies contact contributions (e.g., H···O vs. H···H interactions) and validates crystallographic data . Molecular dynamics simulations (e.g., GROMACS) can model solvent effects on crystal growth .
Q. What strategies mitigate challenges in synthesizing water-soluble derivatives for pharmacological testing?
- Methodology : Introducing hydrophilic groups (e.g., sulfonic acid, amino acids) via nucleophilic substitution or conjugation reactions improves solubility. For example, coupling with glycine methyl ester hydrochloride under DCC/HOBt conditions enhances aqueous stability . Dialysis or size-exclusion chromatography removes unreacted reagents, while LC-MS monitors purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
